molecular formula C21H20N4O4 B2590437 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251606-63-9

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2590437
CAS No.: 1251606-63-9
M. Wt: 392.415
InChI Key: IHPQPDYXKCMJDA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 2,3-dimethoxyphenyl group at position 3 and a methyl-linked 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole moiety at position 3.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPQPDYXKCMJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution of the aromatic groups: The aromatic groups can be introduced through nucleophilic aromatic substitution reactions, where the oxadiazole ring acts as a nucleophile.

    Methylation and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Solvents: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aromatic rings or the oxadiazole rings are oxidized to form new functional groups.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated aromatics, alkylated aromatics.

Scientific Research Applications

Overview

The compound 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer properties and other therapeutic uses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell growth across various cancer types:

  • Mechanism of Action : The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. It has been shown to interact with specific molecular targets involved in cell proliferation and survival pathways.
  • Case Studies :
    • A recent study demonstrated that the compound exhibited significant growth inhibition against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values ranged from 0.67 to 0.87 µM, indicating strong efficacy .
    • Another investigation reported that derivatives of oxadiazole showed enhanced activity against CNS cancer and renal cancer cell lines with growth percentages exceeding 95% at certain concentrations .

Other Therapeutic Applications

Beyond anticancer properties, the compound's structural characteristics suggest potential applications in other therapeutic areas:

  • Anti-inflammatory Properties : Some oxadiazole derivatives have shown promise in modulating inflammatory pathways. This has implications for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Compounds with similar structures have been explored for their antimicrobial properties against various pathogens. Preliminary data suggest that this compound may also possess similar activities.

Research Findings Summary

Application AreaFindingsReferences
Anticancer ActivityIC50 values between 0.67 to 0.87 µM against multiple cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
AntimicrobialPreliminary evidence suggests activity against pathogens

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Electronic Comparisons

Substituent Effects
  • In contrast, the target compound’s 3,4-dimethylphenyl group offers electron-donating methyl substituents, which may reduce oxidative metabolism and increase metabolic stability .
  • 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole ():
    The methyl group at position 5 simplifies the structure, reducing steric hindrance compared to the target compound’s bulky 1,3,4-oxadiazole side chain. The dichlorophenyl substituent’s coplanarity with the oxadiazole ring (dihedral angle: 1.7°) suggests strong π-π stacking interactions, whereas the target compound’s methoxy groups may introduce torsional strain .
  • The target compound’s 2,3-dimethoxyphenyl group balances electron donation and steric effects, which could optimize receptor affinity .
MAO Inhibition
  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): Exhibits MAO-B selectivity due to the indole moiety’s planar structure and dichlorophenyl’s lipophilicity. The target compound’s dimethylphenyl group may reduce MAO affinity but improve selectivity for other enzymatic targets .
Antimicrobial and Anti-inflammatory Potential
  • 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole (): Demonstrates antimicrobial activity attributed to the dichlorophenyl group’s electrophilic character. The target compound’s methoxy groups may shift activity toward Gram-positive bacteria due to altered membrane penetration .
  • Oxadiazole-imidazole hybrids (): Show anthelmintic activity via nitro group-mediated redox cycling. The target compound’s lack of nitro substituents suggests alternative mechanisms, possibly through interference with microbial electron transport chains .

Physicochemical Properties

Compound (Reference) logP* Solubility (mg/mL) TPSA (Ų) Key Substituents
Target Compound () ~3.5 <0.1 (aqueous) 80.2 2,3-Dimethoxyphenyl, 3,4-dimethylphenyl
3-(3,4-Dichlorophenyl)-5-(indol-5-yl)-1,2,4-oxadiazole () 4.2 <0.05 72.5 3,4-Dichlorophenyl, indole
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole () 3.8 0.1–0.5 45.8 2,4-Dichlorophenyl, methyl
5-(3,4-Dimethoxyphenyl)-3-(trimethoxyphenyl)-1,2,4-oxadiazole () 2.9 0.2–1.0 95.6 3,4-Dimethoxyphenyl, 3,4,5-trimethoxyphenyl

*Calculated using fragment-based methods.

Biological Activity

The compound 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

  • Molecular Formula : C21H20N4O4
  • Molecular Weight : 392.41 g/mol
  • LogP : 4.3283 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 8
  • Polar Surface Area : 76.839 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Growth Inhibition (%)
PC-3 (Prostate)0.6795.70
HCT-116 (Colon)0.8096.86
ACHN (Renal)0.8794.50
SNB-75 (CNS)1.0091.00

The compound demonstrated significant cytotoxicity across multiple cancer types, suggesting a broad-spectrum anticancer activity .

The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes such as EGFR and Src, which are critical in cancer progression .

Additional Pharmacological Activities

Beyond anticancer effects, oxadiazole derivatives have been reported to exhibit other biological activities:

  • Antimicrobial Activity : Some studies indicate that oxadiazoles possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Study on Cytotoxicity :
    A study conducted on various synthesized oxadiazole derivatives found that the compound exhibited potent cytotoxicity against several cancer cell lines with IC50 values significantly lower than established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    Molecular docking studies have indicated strong binding affinities of oxadiazole derivatives to target proteins involved in cancer cell proliferation and survival pathways .
  • In Vivo Studies :
    Preliminary in vivo studies have suggested that these compounds can reduce tumor growth in animal models, further supporting their potential as effective anticancer agents .

Q & A

What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions. A validated approach includes:

  • Step 1 : Condensation of amidoximes with carboxylic acid derivatives (e.g., using trifluoroacetic anhydride) to form the oxadiazole ring .
  • Step 2 : Functionalization via nucleophilic substitution or Suzuki coupling to introduce substituents like the 3,4-dimethylphenyl group. For example, brominated intermediates can undergo cross-coupling reactions under palladium catalysis .
  • Optimization : Solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and temperature control (60–80°C) improve yields. Purity is enhanced via recrystallization from ethanol/water mixtures, as evidenced by melting point consistency (e.g., 174–176°C in ).

Which analytical techniques are critical for structural characterization, and how are spectral contradictions resolved?

Answer:

  • Key Techniques :
    • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
    • X-ray Crystallography : Resolves ambiguities in stereochemistry; for example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 16.421 Å, b = 14.432 Å) validate bond lengths and angles .
  • Contradiction Resolution : Discrepancies between calculated and observed elemental analysis (e.g., C: 54.86% calc. vs. 54.98% found ) are addressed by repeating syntheses under inert atmospheres to prevent oxidation.

How can initial biological screening be designed to evaluate this compound’s activity?

Answer:

  • Assay Selection :
    • Enzyme Inhibition : Use recombinant human enzymes (e.g., MAO-A/MAO-B) with spectrophotometric detection of substrate conversion (e.g., kynuramine → 4-hydroxyquinoline ).
    • Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., T47D breast cancer) via MTT assays, with flow cytometry to monitor cell cycle arrest (G₁ phase) and apoptosis markers (caspase-3 activation) .
  • Controls : Include positive controls (e.g., ataluren for oxadiazole bioactivity ) and solvent-only blanks to isolate compound-specific effects.

How do computational methods like DFT elucidate reaction mechanisms involving this compound?

Answer:

  • Mechanistic Insights :
    • DFT calculations model electrophilic addition pathways, such as triflic acid (TfOH) reacting with acetylene groups to form vinyl triflates. Transition state analysis reveals regioselectivity in hydrogen-arylation reactions .
    • Charge distribution maps identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., methyl group introduction at the 3,4-dimethylphenyl moiety ).
  • Software : Gaussian 09 with B3LYP/6-31G(d) basis set is standard for geometry optimization and energy profiling .

What structure-activity relationship (SAR) strategies enhance biological potency?

Answer:

  • Substituent Effects :
    • Phenyl Rings : Electron-donating groups (e.g., methoxy) at the 2,3-positions enhance MAO inhibition, while halogenation (e.g., Cl) improves apoptosis induction .
    • Oxadiazole Linkers : Rigid 1,3,4-oxadiazole cores improve binding to targets like TIP47 (IGF II receptor binding protein), as shown via photoaffinity labeling .
  • Derivative Design : Replace phenyl with pyridyl groups to modulate solubility and bioavailability .

How can contradictory biological activity data across studies be systematically analyzed?

Answer:

  • Data Triangulation :
    • Compare enzyme inhibition IC₅₀ values (e.g., MAO-A vs. MAO-B selectivity ) with cellular IC₅₀ to assess membrane permeability.
    • Cross-reference crystallographic data (e.g., bond angles ) with docking simulations (AutoDock Vina) to validate binding modes.
  • Meta-Analysis : Aggregate results from analogous compounds (e.g., 3,4-dichlorophenyl derivatives ) to identify trends in substituent effects.

What advanced methods ensure analytical precision in purity assessment?

Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) with ESI-MS to detect trace impurities (e.g., unreacted amidoximes).
  • Elemental Analysis : Tight tolerances (±0.3% for C/H/N) confirm purity, as demonstrated in .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to rule out solvate formation .

How are derivatives designed to optimize pharmacokinetic properties?

Answer:

  • Lipinski’s Rule Compliance : Introduce polar groups (e.g., hydroxyl via 4-hydroxyphenyl ) to reduce logP.
  • Prodrug Strategies : Synthesize acetylated or glycosylated derivatives (e.g., galactopyranosyl-triazole conjugates ) to enhance solubility.
  • Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to identify vulnerable sites for structural shielding .

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